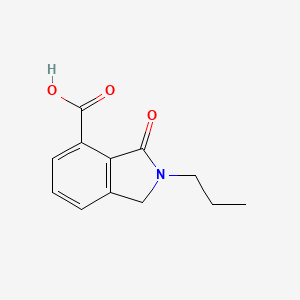

3-Oxo-2-propylisoindoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxo-2-propylisoindoline-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-propylisoindoline-4-carboxylic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-propylisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline compounds .

Scientific Research Applications

Scientific Research Applications

While the provided search results do not offer explicit applications for 3-Oxo-2-propylisoindoline-4-carboxylic acid, they do shed light on related compounds and their uses, which can provide potential research avenues:

- Prolyl Oligopeptidase (POP) Inhibitors: Hexahydroisoindoles, a class of compounds related to isoindolines, have been explored as POP inhibitors . These inhibitors have potential therapeutic applications, and the structure-based design and synthesis of hexahydroisoindoles have led to the development of highly selective and metabolically stable POP inhibitors .

- Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulators (PAMs): Research has been conducted on isoindolinone derivatives as mGluR2 PAMs . These PAMs have shown promise in treating conditions such as cocaine dependence .

- Precursors to Pyrrolin-4-ones: 1,3-Dicarbonyl compounds and their enamines, which can be related to isoindolines, have been used as precursors to pyrrolin-4-ones . Pyrrolin-4-ones have a carbamoyl, acyl, or alkoxycarbonyl substituent at the C3 position .

Potential Research Directions

Based on the information gleaned from the search results, here are some potential research directions for this compound:

- Drug Design: Given the use of hexahydroisoindoles as POP inhibitors, this compound could be investigated as a building block for novel drug candidates . Its structural features could be modified to optimize activity, selectivity, and metabolic stability .

- Neuroscience: Considering the application of isoindolinone derivatives as mGluR2 PAMs, this compound might be explored for its potential to modulate glutamate receptor activity . This could have implications for treating neurological disorders .

- Chemical Synthesis: As a carboxylic acid, this compound can serve as a versatile intermediate in synthesizing more complex molecules . It can be used as a precursor to various heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-Oxo-2-propylisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Isoindoline-1,3-dione: Shares a similar core structure but lacks the propyl and carboxylic acid groups.

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness: 3-Oxo-2-propylisoindoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

3-Oxo-2-propylisoindoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the isoindoline core through cyclization.

- Introduction of the propyl group via alkylation.

- Carboxylation to yield the carboxylic acid functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- In Vivo Studies : A study conducted on mice revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the active sites of various enzymes involved in cancer metabolism, suggesting a targeted approach in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival.

- Signal Transduction Pathways : The compound modulates pathways such as the PI3K/Akt pathway, which is crucial for cancer cell survival.

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-oxo-2-propyl-1H-isoindole-4-carboxylic acid |

InChI |

InChI=1S/C12H13NO3/c1-2-6-13-7-8-4-3-5-9(12(15)16)10(8)11(13)14/h3-5H,2,6-7H2,1H3,(H,15,16) |

InChI Key |

PDPFTZLBVUSROP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.